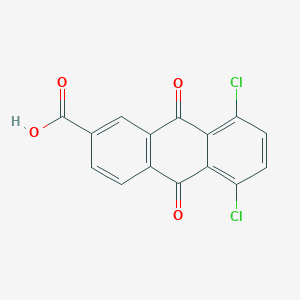
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid is a chemical compound with the molecular formula C15H6Cl2O4. It is a derivative of anthraquinone, characterized by the presence of two chlorine atoms at the 5th and 8th positions, and two keto groups at the 9th and 10th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid typically involves the chlorination of anthraquinone derivatives. One common method is the chlorination of 1,4-dihydroxyanthraquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 8th positions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dichloro-9,10-anthraquinone
- 5,8-Dihydroxy-9,10-anthraquinone
- 1,8-Dichloro-9,10-anthraquinone
Uniqueness
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine and keto groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
18018-22-9 |
|---|---|
Formule moléculaire |
C15H6Cl2O4 |
Poids moléculaire |
321.1 g/mol |
Nom IUPAC |
5,8-dichloro-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H6Cl2O4/c16-9-3-4-10(17)12-11(9)13(18)7-2-1-6(15(20)21)5-8(7)14(12)19/h1-5H,(H,20,21) |
Clé InChI |
JYKRMBCKXZSUKV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Key on ui other cas no. |
18018-22-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















